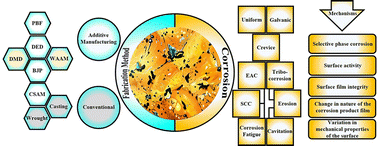A review of the corrosion behavior of conventional and additively manufactured nickel–aluminum bronze (NAB) alloys: current status and future challenges
Materials Horizons Pub Date: 2023-09-27 DOI: 10.1039/D3MH00951C
Abstract
The growing demand for materials with exceptional corrosion resistance and mechanical properties in the aerospace and ocean industries has led to increased research interest in versatile alloys like nickel–aluminum bronze (NAB). NABs exhibit excellent corrosion performance due to the formation of a protective, duplex corrosion product film on the surface, which is largely influenced by their complex microstructure. While NABs are typically produced as cast or wrought products, the emergence of additive manufacturing (AM) technologies has enabled 3D printing of near-net-shape NABs with intricate geometries. This paper provides a critical review of the corrosion properties, passivity, and microstructural characteristics of conventionally produced and AMed NAB alloys, as well as the fundamental mechanisms governing their corrosion behavior under varying conditions. Additionally, it highlights the current research gap and unprecedented challenges associated with the corrosion behavior of traditional and AMed NABs.


Recommended Literature
- [1] Tracking mitochondrial viscosity in living systems based on a two-photon and near red probe†
- [2] General and physical chemistry
- [3] Synthesis, structure and efficient electroluminescence of a heteroleptic dipyridylamido/bis(pyridylphenyl)iridium(iii) complex†
- [4] Hydrogen bonded assemblies of a cyclic trimeric hydroxy gallium(III) derivative: [{Me2Ga(µ-OH)}3·3H2O]2·18-crown-6
- [5] 3D hollow MXene (Ti3C2)/reduced graphene oxide hybrid nanospheres for high-performance Li-ion storage†
- [6] Back cover
- [7] Dispersive micro-solid phase extraction based on Fe3O4@SiO2@Ti-MOF as a magnetic nanocomposite sorbent for the trace analysis of caffeic acid in the medical extracts of plants and water samples prior to HPLC-UV analysis†
- [8] Discrete and polymeric organometallic-organic assemblies based on the diarsene complex [(Cp)2Mo2(CO)4(μ,η2-As2)], AgPF6 and N-donor organic molecules†
- [9] New PCBM/carbon based electron transport layer for perovskite solar cells
- [10] Kinetic evidence: the rate-determining step for ammonia synthesis over electride-supported Ru catalysts is no longer the nitrogen dissociation step†

Journal Name:Materials Horizons
Research Products
-
CAS no.: 131159-39-2
-
CAS no.: 131633-88-0









